Cox-2-IN-28

COX-2 inhibition Selectivity index Dual inhibitor

Cox-2-IN-28 (CAS 2413565-18-9) is a benzimidazole-thiazole hybrid compound that functions as a potent and selective cyclooxygenase-2 (COX-2) inhibitor with ancillary 15-lipoxygenase (15-LOX) inhibitory activity. It demonstrates an IC50 of 0.054 μM against COX-2, with selectivity indices (SI) of approximately 244 over COX-1 (IC50: 13.21 μM), positioning it as a research tool for investigating dual COX-2/15-LOX pathways in inflammation.

Molecular Formula C30H27N7S3
Molecular Weight 581.8 g/mol
Cat. No. B12405639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-28
Molecular FormulaC30H27N7S3
Molecular Weight581.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6
InChIInChI=1S/C30H27N7S3/c1-20-13-15-22(16-14-20)26-18-40-30(36(26)23-9-5-4-6-10-23)35-34-21(2)17-31-28-33-27(19-39-28)37-25-12-8-7-11-24(25)32-29(37)38-3/h4-16,18-19H,17H2,1-3H3,(H,31,33)/b34-21+,35-30-
InChIKeyXBMMEANMEQOLTB-VSCZWMNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-28: Selective COX-2 Inhibitor with Dual 15-LOX Activity for Anti-Inflammatory Research


Cox-2-IN-28 (CAS 2413565-18-9) is a benzimidazole-thiazole hybrid compound that functions as a potent and selective cyclooxygenase-2 (COX-2) inhibitor with ancillary 15-lipoxygenase (15-LOX) inhibitory activity [1]. It demonstrates an IC50 of 0.054 μM against COX-2, with selectivity indices (SI) of approximately 244 over COX-1 (IC50: 13.21 μM), positioning it as a research tool for investigating dual COX-2/15-LOX pathways in inflammation . The compound is structurally characterized by a 2-methylthiobenzimidazole core linked to a 1,3-thiazoline pharmacophore via a 2-aminothiazole linker [1].

Why Generic Substitution Fails: Quantitative Differentiation of Cox-2-IN-28 from In-Class Analogs


Within the benzimidazole-thiazole hybrid series, compounds exhibit widely divergent COX-2 selectivity indices (ranging from 142 to 294) and 15-LOX IC50 values (1.67–6.56 μM), despite sharing a common scaffold [1]. Cox-2-IN-28 (compound 15c) demonstrates a unique inhibitory profile that distinguishes it from both more potent COX-2-selective analogs like 15b (IC50: 0.045 μM, SI: 294) and dual inhibitors like compound 14 (IC50: 0.075 μM for COX-2, 2.98 μM for 15-LOX) . These quantitative differences preclude simple interchangeability, as each derivative offers a distinct balance of COX-2 potency, COX-1 sparing, and 15-LOX engagement that is critical for experimental reproducibility and target validation [1].

Product-Specific Quantitative Evidence Guide for Cox-2-IN-28


COX-2 Potency and Selectivity: Head-to-Head Comparison with Close Analog 15b (COX-2-IN-29)

Cox-2-IN-28 (compound 15c) demonstrates COX-2 inhibitory potency (IC50 = 0.054 μM) that is slightly less potent than its closest structural analog, compound 15b (COX-2-IN-29), which exhibits an IC50 of 0.045 μM [1]. However, Cox-2-IN-28 maintains a robust COX-2 selectivity index (SI) of 244.63, calculated as the ratio of COX-1 IC50 (13.21 μM) to COX-2 IC50 (0.054 μM) . In contrast, 15b achieves a higher SI of 294, indicating greater COX-2 preference [1].

COX-2 inhibition Selectivity index Dual inhibitor

15-LOX Inhibitory Activity: Quantitative Differentiation from a Dual Inhibitor (Compound 14)

Cox-2-IN-28 (15c) exhibits a 15-LOX IC50 of 2.14 μM, which is 1.4-fold more potent (lower IC50) than the dual inhibitor compound 14 (COX-2/15-LOX-IN-1), which shows a 15-LOX IC50 of 2.98 μM [1]. Concurrently, Cox-2-IN-28 demonstrates superior COX-2 selectivity (SI = 244.63) compared to compound 14's SI of 142 (calculated from COX-1 IC50 = 10.65 μM and COX-2 IC50 = 0.075 μM) [1][2].

15-LOX inhibition Dual inhibitor Arachidonic acid cascade

COX-1 Sparing Profile: Quantitative Comparison with Close Analog COX-2-IN-27

Cox-2-IN-28 (15c) demonstrates a COX-1 IC50 of 13.21 μM, resulting in a COX-2 selectivity index (SI) of 244.63 . Its close analog, COX-2-IN-27 (compound 15a), exhibits a nearly identical COX-1 IC50 of 13.22 μM but a substantially more potent COX-2 IC50 of 0.045 μM, yielding an SI of 294 . Another analog, compound 15b (COX-2-IN-29), also shows an SI of 294 with a COX-1 IC50 of 13.22 μM .

COX-1 inhibition Gastrointestinal safety Selectivity

Structural Identity Confirmation: CAS Registry and Analytical Characterization

Cox-2-IN-28 is unequivocally identified by its CAS Registry Number 2413565-18-9, molecular formula C30H27N7S3, and molecular weight 581.78 g/mol [1]. The compound's structure was confirmed in the original literature via comprehensive spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis, ensuring unambiguous differentiation from close analogs like 15a (CAS 2413565-17-8) and 15b (COX-2-IN-29) [1][2].

Chemical identity Purity Analytical characterization

Best Research and Industrial Application Scenarios for Cox-2-IN-28


In Vitro Mechanistic Studies of Dual COX-2/15-LOX Inhibition

Cox-2-IN-28 is optimally suited for in vitro investigations into the crosstalk between COX-2 and 15-LOX pathways. Its balanced inhibitory profile—COX-2 IC50 of 0.054 μM and 15-LOX IC50 of 2.14 μM [1]—enables researchers to dissect the contribution of each enzyme to arachidonic acid metabolism in cell-based models of inflammation. Unlike the ultra-selective 15b (COX-2-IN-29) which minimally engages 15-LOX, Cox-2-IN-28 provides a moderate dual-targeting signal that is more physiologically relevant for certain tissue contexts .

Benchmarking Novel Dual Inhibitors in Enzyme Inhibition Assays

Due to its well-characterized selectivity index (SI = 244.63) and reproducible IC50 values across multiple vendor sources [1], Cox-2-IN-28 serves as an excellent reference standard for benchmarking new chemical entities in COX-2 and 15-LOX enzyme inhibition assays. Its moderate COX-2 potency relative to more potent analogs like 15b (IC50 = 0.045 μM) provides a useful intermediate control point for validating assay sensitivity and dynamic range .

Structure-Activity Relationship (SAR) Studies within the Benzimidazole-Thiazole Series

Cox-2-IN-28 represents a critical node in the SAR map of benzimidazole-thiazole hybrids. Its substitution pattern at the 1,3-thiazoline moiety yields distinct inhibitory characteristics—specifically, a COX-2 SI of 244.63 and 15-LOX IC50 of 2.14 μM—that contrast with both the acetyl-linked 13 and the 4-thiazolidinone 16 [1]. Researchers developing next-generation anti-inflammatory agents can utilize Cox-2-IN-28 as a comparator to understand the impact of subtle structural modifications on dual-target engagement and selectivity [1].

Pre-Clinical Ex Vivo Assays Requiring Controlled COX-1 Sparing

In ex vivo models where complete COX-1 ablation is undesirable, Cox-2-IN-28's moderate selectivity index (SI = 244.63, based on COX-1 IC50 of 13.21 μM) provides a defined window of COX-1 sparing [1]. This contrasts with more selective analogs like 15b (SI = 294), which may mask COX-1-dependent effects . Cox-2-IN-28 is thus particularly valuable for studying the threshold of COX-1 inhibition required to elicit gastrointestinal or renal effects in tissue bath or whole-blood assays.

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